REACTION_CXSMILES
|
CC(C)=O.Cl[C:6]1[N:11]=[C:10](Cl)[C:9]([N+:13]([O-])=O)=[CH:8][N:7]=1.O.O.[I-:18].[Na+].[IH:20]>[Fe].O>[I:18][C:6]1[N:11]=[C:10]([I:20])[C:9]([NH2:13])=[CH:8][N:7]=1 |f:2.3.4.5|
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Name
|
|
Quantity
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9.8 L
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Type
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reactant
|
Smiles
|
CC(=O)C
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Name
|
|
Quantity
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670 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=N1)Cl)[N+](=O)[O-]
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Name
|
|
Quantity
|
1929.6 g
|
Type
|
reactant
|
Smiles
|
O.O.[I-].[Na+]
|
Name
|
|
Quantity
|
67 mL
|
Type
|
reactant
|
Smiles
|
I
|
Name
|
|
Quantity
|
978.6 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
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300 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
25 (± 5) °C
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Type
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CUSTOM
|
Details
|
with stirring, for three hours while the temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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to react
|
Type
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CUSTOM
|
Details
|
to react
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Type
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STIRRING
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Details
|
with stirring, for an additional two hours while the temperature
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
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was maintained
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Type
|
TEMPERATURE
|
Details
|
at reflux
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Type
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FILTRATION
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Details
|
The resulting slurry was filtered
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Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
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Type
|
EXTRACTION
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Details
|
The resulting aqueous solution was extracted four times with five liters of ethyl acetate
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Type
|
CONCENTRATION
|
Details
|
The combined organic layers were concentrated under reduced pressure
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Type
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CUSTOM
|
Details
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The resulting residue was purified via silica gel chromatography
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Type
|
WASH
|
Details
|
eluting with 1:1 ethyl acetate/petroleum ether
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |